3-Chloro-2,6-difluorophenylboronic acid pinacol ester
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Overview
Description
3-Chloro-2,6-difluorophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C12H14BClF2O2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 3-chloro-2,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like palladium to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-difluorophenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Reduction: Reducing agents like sodium borohydride can reduce the boronic ester to the corresponding alcohol.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), boronic acids (from oxidation), and alcohols (from reduction) .
Scientific Research Applications
3-Chloro-2,6-difluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-difluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst. This process forms a palladium-boron complex, which then undergoes reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-2,6-difluorophenylboronic acid pinacol ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other boronic esters. The presence of both chloro and difluoro substituents enhances its utility in various chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-(3-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVHUEBCKRVBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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